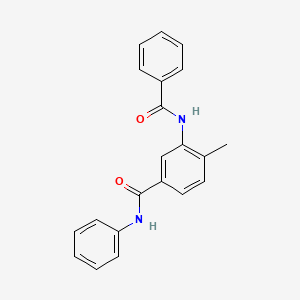
3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. IPPB is a selective antagonist of the dopamine D3 receptor and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide works by binding to the dopamine D3 receptor and blocking the action of dopamine. This results in a decrease in the rewarding effects of drugs of abuse and a reduction in drug-seeking behavior. The exact mechanism of action of 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide as an antipsychotic and antidepressant agent is not fully understood, but it is thought to involve modulation of the dopamine and serotonin systems in the brain.
Biochemical and Physiological Effects:
3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction and to have potential as a treatment for substance abuse disorders. It has also been studied for its potential as an antipsychotic and antidepressant agent. 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide has been found to have a low affinity for other dopamine receptors, which reduces the likelihood of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. However, 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide is a relatively new compound and has not been extensively studied in humans, which limits its potential clinical application.
Zukünftige Richtungen
There are several future directions for research on 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of research is the development of more selective dopamine D3 receptor antagonists with fewer side effects. Another area of research is the investigation of the potential therapeutic effects of 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide in humans, particularly as a treatment for substance abuse disorders. Additionally, the mechanism of action of 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide as an antipsychotic and antidepressant agent requires further investigation.
Wissenschaftliche Forschungsanwendungen
3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic properties. It has been found to be a selective antagonist of the dopamine D3 receptor, which is implicated in a range of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. 3-isobutoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and has potential as a treatment for substance abuse disorders. It has also been studied for its potential as an antipsychotic and antidepressant agent.
Eigenschaften
IUPAC Name |
3-(2-methylpropoxy)-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-10-21-11-8-17(9-12-21)20-19(22)16-6-5-7-18(13-16)23-14-15(2)3/h5-7,13,15,17H,4,8-12,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRWKFUFFZPTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropoxy)-N-(1-propylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B4773470.png)
![methyl 2-({[2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4773474.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B4773489.png)
![methyl 2-({[(3-acetylphenyl)amino]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4773491.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4773500.png)
![1,7-dimethyl-8-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4773501.png)

![N-(4-chloro-3-{[(4-isopropylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4773512.png)
![3-butyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4773519.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4773527.png)
![3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4773531.png)


